SU-4942

Melanogenesis Enzyme Inhibition Tyrosinase

Melanogenesis research is frequently confounded by inhibitors that couple pigment reduction with cytotoxicity, obscuring pathway-specific effects. SU-4942 (CAS 76086-99-2) resolves this: it reduces melanin content by 43% in melanocytes without altering cell proliferation, enabling clean dissection of melanogenic signaling. • Dual-activity probe: inhibits mushroom tyrosinase (IC50=40 µM) and blocks VEGF/ECGF-induced endothelial mitogenesis. • Validated benchmark for tyrosinase inhibition assays and structure-activity relationship (SAR) studies comparing oxindole-class kinase modulators. • Supplied with full analytical characterization; shipped globally under ambient conditions with blue ice for solution formats.

Molecular Formula C15H10BrNO
Molecular Weight 300.15 g/mol
Cat. No. B7835751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU-4942
Molecular FormulaC15H10BrNO
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Br)C(=O)N2
InChIInChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9-
InChIKeyINAOSTJXLBNFMV-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SU-4942: Tyrosine Kinase Modulator & Tyrosinase Inhibitor


SU-4942 (3-(4-Bromobenzylidene)indolin-2-one) is a small-molecule organic compound belonging to the oxindole class . It is primarily described as a modulator of tyrosine kinase signal transduction, with documented activity in inhibiting VEGF- and ECGF-induced mitogenesis in endothelial cells, as per patent literature [1]. Additionally, independent vendor-provided experimental data identifies SU-4942 as a dose-dependent inhibitor of mushroom and human tyrosinase, an enzyme critical for melanin synthesis . Its molecular formula is C15H10BrNO with a molecular weight of 300.15 g/mol .

1
Dual-pathway modulation: VEGF/ECGF signaling and tyrosinase inhibition studies
2
Tyrosinase inhibition assay context with reported IC50 benchmark (moderate potency)
3
Melanogenesis research tool – reported cell-viability endpoint context supports pathway-specific studies

SU-4942 Substitution Specificity


SU-4942 exhibits a unique profile among its indolinone analogs due to its specific 4-bromobenzylidene substitution at the 3-position of the oxindole core . This structural feature directly influences its biological activity. While the broader class of 3-substituted indolin-2-ones is known for modulating tyrosine kinases, the specific inhibitory potency against targets like tyrosinase varies significantly with the nature and position of the substituent . Therefore, simple interchange with another indolinone derivative (e.g., a methoxy-substituted analog like SU-5214) without consideration of the 4-bromo moiety's impact on target engagement and potency is likely to yield divergent and non-comparable experimental outcomes in both kinase signaling and melanogenesis assays .

!
4-Bromobenzylidene substituent defines target engagement; analogs with different 3-substituents (e.g., SU-5214) may not reproduce dual VEGF/ECGF-tyrosinase modulation
!
Tyrosinase inhibition is highly substituent-sensitive; non-bromo indolinones may shift potency and melanogenesis endpoints
!
Kinase profile divergence: SU-4942 inhibits VEGF/ECGF mitogenesis, while other oxindoles preferentially target VEGFR2 (e.g., SU-5214)

SU-4942 Evidence & Differentiation


Tyrosinase Inhibition: Potency vs. Kojic Acid

SU-4942 demonstrates dose-dependent inhibition of mushroom tyrosinase with a reported IC50 value of 40 µM . In human tyrosinase, a 100 µM concentration of SU-4942 results in 25-35% inhibition . This profile is a key differentiator from other reference compounds, such as the potent tyrosinase inhibitor kojic acid, which has an IC50 of approximately 21 µM in similar assays [1].

Tyrosinase Inhibition vs Kojic Acid
Cross-study comparable
SU-4942: IC50 40 µM Kojic acid: IC50 ≈ 21 µM Approximately 2-fold less potent
Supports moderate-potency tyrosinase inhibition benchmark in melanogenesis studies
In vitro mushroom tyrosinase; reported 2‑fold difference
Melanogenesis Enzyme Inhibition Tyrosinase

VEGF and ECGF Signaling Modulation

According to patent literature, SU-4942 functions as a modulator of tyrosine kinase signaling, specifically inhibiting endothelial cell mitogenesis induced by Vascular Endothelial Growth Factor (VEGF) and Endothelial Cell Growth Factor (ECGF) [1]. While quantitative IC50 data for this activity is not publicly available, this mechanism distinguishes it from other 3-benzylidene-indolin-2-one derivatives like SU-5214, which is a more potent and selective inhibitor of VEGFR2 (IC50 = 14.8 µM) and EGFR (IC50 = 36.7 µM) [2].

VEGF/ECGF Signaling Modulation
Class-level inference
SU-4942: Inhibits VEGF- and ECGF-induced mitogenesis (qualitative) SU-5214: VEGFR2 IC50 14.8 µM, EGFR IC50 36.7 µM
Supports dual VEGF/ECGF pathway research distinct from VEGFR2-selective tools
Quantitative target engagement data not publicly available
Angiogenesis Signal Transduction Tyrosine Kinase

Melanin Reduction in Melanocytes

In cell-based experiments, treatment with SU-4942 resulted in a 43% reduction in melanin content within melanocytes . This functional effect was observed without a significant impact on cell proliferation, suggesting a specific anti-melanogenic mechanism rather than general cytotoxicity . This outcome is consistent with its activity as a tyrosinase inhibitor.

Melanin Reduction in Melanocytes
Supporting evidence
43% reduction in melanin content vs untreated control
Supports melanogenesis inhibition without general cytotoxicity in cell model
Cell proliferation unaffected; concentration/time not specified
Melanogenesis Cell Culture Pigmentation

SU-4942 Applications


Dual VEGF/ECGF and Tyrosinase Modulation

Given its documented ability to inhibit VEGF/ECGF-induced mitogenesis [1] and its dose-dependent tyrosinase inhibition (IC50 = 40 µM for mushroom tyrosinase) , SU-4942 is ideally suited for research exploring the intersection of angiogenesis and melanogenesis pathways. It serves as a unique dual-activity tool compound for studies where cross-talk between these signaling cascades is hypothesized.

Tyrosinase Assay Positive Control

The established IC50 value of 40 µM for mushroom tyrosinase makes SU-4942 a useful reference compound for validating tyrosinase inhibition assays . Its moderate potency provides a clear benchmark against which more potent or novel inhibitors can be compared, offering a valuable data point for structure-activity relationship (SAR) studies in drug discovery programs targeting hyperpigmentation disorders.

Non-Cytotoxic Melanogenesis Inhibition

SU-4942 has been shown to reduce melanin content by 43% in melanocytes without affecting cell proliferation . This makes it a valuable reagent for dissecting melanogenesis-specific pathways, allowing researchers to decouple pigment reduction from cellular toxicity or growth inhibition, which is a critical advantage over less specific melanogenic inhibitors.

Comparative Indolinone Pharmacology

SU-4942's specific 4-bromobenzylidene substitution and its activity profile (VEGF/ECGF modulation vs. VEGFR2 inhibition) differentiate it from analogs like SU-5214 [2]. It is an excellent candidate for comparative pharmacology studies aimed at understanding the impact of subtle structural changes on kinase selectivity and downstream biological effects, providing insights into the SAR of the oxindole class [1].

Application
Selection Property
Validation Focus
Angiogenesis-melanogenesis crosstalk studies
Dual-pathway modulation context
Tyrosinase and kinase signaling endpoints
Tyrosinase inhibition assay benchmarking
Reported IC50 benchmark (moderate potency)
Comparator response and assay sensitivity
Melanogenesis pathway dissection
Cell-viability endpoint context
Pigment reduction vs cytotoxicity decoupling
Oxindole SAR studies
Substituent-dependent selectivity review
Target engagement and kinase profiling comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU-4942

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.